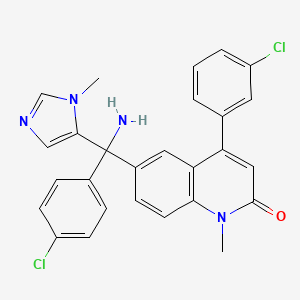

(Rac)-Tipifarnib

Description

Propriétés

IUPAC Name |

6-[amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJCIYEEKOWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861481 | |

| Record name | 6-[Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192185-68-5 | |

| Record name | R 115777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192185685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC702818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=702818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-[Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Chemical Synthesis of (Rac)-Tipifarnib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipifarnib, initially known as R115777, is a potent, orally bioavailable, and selective non-peptidomimetic inhibitor of farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of numerous cellular proteins, including the Ras family of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, proliferation, and survival. The discovery of Tipifarnib marked a significant advancement in the pursuit of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, development, and detailed chemical synthesis of racemic Tipifarnib. It also includes in-depth experimental protocols for its biological evaluation and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Development

The journey of Tipifarnib began at Johnson & Johnson Pharmaceutical Research & Development, L.L.C., where it was identified under the registration number R115777.[1] The clinical development of this farnesyltransferase inhibitor commenced in 1997, with the initial focus on a broad range of cancers due to the central role of Ras proteins in oncogenesis.[2][3]

Early clinical trials investigated Tipifarnib in various solid tumors and hematological malignancies.[4] However, the initial broad approach yielded mixed results. A significant turning point in the development of Tipifarnib came with the recognition that its efficacy was most pronounced in tumors with specific genetic profiles.

In 2014, Kura Oncology in-licensed Tipifarnib from Janssen and shifted the development strategy towards a precision medicine approach.[1] This new focus centered on identifying patient populations with specific biomarkers that predict a favorable response to the drug. A key breakthrough was the discovery of Tipifarnib's potent activity in cancers harboring mutations in the HRAS gene, particularly in head and neck squamous cell carcinoma (HNSCC).[4][5] Unlike other Ras isoforms such as KRAS and NRAS, HRAS is solely dependent on farnesylation for its function, making it exquisitely sensitive to FTase inhibition.

This targeted approach has led to promising results in clinical trials for HRAS-mutant HNSCC and other hematological malignancies like peripheral T-cell lymphoma (PTCL), myelodysplastic syndromes (MDS), and chronic myelomonocytic leukemia (CMML).[1][4]

Mechanism of Action and Signaling Pathway

Tipifarnib exerts its therapeutic effect by inhibiting the enzyme farnesyltransferase. FTase catalyzes the transfer of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal "CAAX box" motif of substrate proteins. This process, known as farnesylation or prenylation, is a crucial post-translational modification that facilitates the anchoring of these proteins to the cell membrane, a prerequisite for their biological activity.

The most well-characterized targets of farnesyltransferase are the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). When activated by upstream signals (e.g., from receptor tyrosine kinases), membrane-bound Ras proteins recruit and activate downstream effector proteins, initiating signaling cascades such as the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.

By inhibiting farnesyltransferase, Tipifarnib prevents the farnesylation of H-Ras. This disruption prevents its localization to the plasma membrane, thereby blocking its ability to activate downstream signaling pathways and ultimately leading to an inhibition of tumor cell growth and induction of apoptosis.

dot digraph "Farnesyltransferase Signaling Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Farnesyltransferase and Ras Signaling Pathway", width=7.6, height=4, dpi=100]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", style="filled,rounded", fontcolor="#202124"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", style="filled", fontcolor="#202124"]; Ras_GDP [label="Inactive Ras-GDP\n(Cytosolic)", fillcolor="#F1F3F4", style="filled,rounded", fontcolor="#202124"]; Ras_GTP [label="Active Ras-GTP\n(Membrane-bound)", fillcolor="#FBBC05", style="filled,rounded", fontcolor="#202124"]; FPP [label="Farnesyl\nPyrophosphate (FPP)", shape=ellipse, fillcolor="#FFFFFF", style="filled", fontcolor="#202124"]; FTase [label="Farnesyltransferase\n(FTase)", shape=cds, fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; Tipifarnib [label="Tipifarnib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#F1F3F4", style="filled,rounded", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", style="filled,rounded", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", style="filled,rounded", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> Ras_GDP [label="Activates"]; Ras_GDP -> Ras_GTP [label="Farnesylation\n(Membrane Localization)"]; FPP -> FTase; FTase -> Ras_GDP [color="#34A853"]; Tipifarnib -> FTase [arrowhead=tee, color="#EA4335", label="Inhibits"]; Ras_GTP -> RAF [label="Activates"]; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; Tipifarnib -> Apoptosis [style=dashed, color="#EA4335"];

{rank=same; FPP; FTase; Tipifarnib} {rank=same; RAF; MEK; ERK} } .dot

Chemical Synthesis of (Rac)-Tipifarnib

The synthesis of racemic Tipifarnib is a multi-step process that involves the construction of the core quinolinone scaffold followed by the introduction of the imidazole-containing side chain. The following is a general synthetic scheme based on publicly available information, primarily from patent literature.

dot digraph "Rac_Tipifarnib_Synthesis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: General Synthetic Workflow for this compound", width=7.6, height=5, dpi=100]; node [fontname="Arial", fontsize=10, shape=box, style="filled,rounded", penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];

// Nodes start [label="Starting Materials:\n- N-phenyl-3-(3-chlorophenyl)-2-propenamide\n- 1-methylimidazole", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Quinolone Formation\n- Cyclization\n- Acylation\n- Oxidation\n- N-methylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate:\n6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-\n1-methyl-2(1H)-quinolinone", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Condensation\n- Reaction with the anion of\n 1-methylimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate:\nAlcohol Adduct", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Dehydration & Amination\n- Conversion of hydroxyl to amino group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> final_product; } .dot

Experimental Protocol (General Scheme)

The following protocol is a generalized representation of the synthesis of this compound. Specific reaction conditions, such as solvents, temperatures, and reaction times, may vary and require optimization.

Step 1: Synthesis of 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone (Intermediate 1)

-

Cyclization: N-phenyl-3-(3-chlorophenyl)-2-propenamide is cyclized to form a dihydroquinolinone intermediate.

-

Acylation: The dihydroquinolinone is acylated at the 6-position with 4-chlorobenzoyl chloride.

-

Oxidation: The resulting intermediate is oxidized to the corresponding quinolinone.

-

N-methylation: The nitrogen at the 1-position of the quinolinone ring is methylated to yield Intermediate 1.

Step 2: Condensation with 1-methylimidazole

-

1-methylimidazole is deprotonated with a strong base (e.g., n-butyllithium) to form its anion.

-

Intermediate 1 is then reacted with the 1-methylimidazole anion. This reaction proceeds via nucleophilic addition to the carbonyl group of the 6-benzoyl substituent, forming a tertiary alcohol intermediate (Intermediate 2).

Step 3: Formation of this compound

-

The tertiary alcohol (Intermediate 2) is converted to the corresponding primary amine. This transformation can be achieved through various methods, such as conversion to a leaving group followed by displacement with an amino group source or via a Ritter-type reaction followed by hydrolysis. This final step yields this compound.

Biological Evaluation

The biological activity of Tipifarnib is assessed through a series of in vitro assays that measure its inhibitory effect on farnesyltransferase, its impact on cancer cell proliferation, and its ability to induce apoptosis.

Farnesyltransferase Inhibition Assay

Objective: To determine the in vitro potency of Tipifarnib in inhibiting the farnesyltransferase enzyme.

Methodology:

-

Enzyme and Substrates: Recombinant human farnesyltransferase, a biotinylated peptide substrate (e.g., a lamin B-derived peptide), and [³H]-farnesyl pyrophosphate are used.

-

Reaction: The enzyme, peptide substrate, and varying concentrations of Tipifarnib are pre-incubated. The reaction is initiated by the addition of [³H]-farnesyl pyrophosphate.

-

Detection: The reaction is stopped, and the biotinylated peptide is captured on streptavidin-coated scintillation proximity assay (SPA) beads. The amount of incorporated [³H]-farnesyl is quantified using a scintillation counter.

-

Data Analysis: The concentration of Tipifarnib that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

Cell Proliferation Assays

Objective: To evaluate the effect of Tipifarnib on the growth of cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Cancer cell lines (e.g., HRAS-mutant HNSCC cells, AML cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of Tipifarnib or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value (concentration causing 50% inhibition of cell growth) is determined.

Table 1: IC₅₀ Values of Tipifarnib in Various Cancer Cell Lines

| Cell Line | Cancer Type | Ras Mutation | IC₅₀ (nM) | Reference |

| U937 | Acute Myeloid Leukemia | N-Ras | 19-134 | [3] |

| HL-60 | Acute Myeloid Leukemia | N-Ras | 19-134 | [3] |

| KBM-5 | Acute Myeloid Leukemia | Wild-type | 19-134 | [3] |

| OCI-AML3 | Acute Myeloid Leukemia | N-Ras | 19-134 | [3] |

| Jurkat | T-cell ALL | - | <100 | [6] |

| RPMI-8402 | T-cell ALL | - | <100 | [6] |

| SU-DHL-1 | T-cell Lymphoma | - | <100 | [6] |

Apoptosis Assays

Objective: To determine if the inhibition of cell proliferation by Tipifarnib is due to the induction of programmed cell death (apoptosis).

Methodology (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with Tipifarnib or vehicle control for a specified time.

-

Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (late apoptotic or necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different populations (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Table 2: Quantitative Apoptosis and Cell Cycle Analysis Data

| Cell Line | Treatment | % Apoptotic Cells | Cell Cycle Arrest | Reference |

| SU-DHL-1 | Tipifarnib (IC₅₀, 96h) | Increased | G1 phase | [6][7] |

| RPMI-8402 | Tipifarnib (IC₅₀, 96h) | Increased | G1 phase | [6][7] |

| Jurkat | Tipifarnib (IC₅₀, 96h) | Increased | G1 phase | [6][7] |

| CAL33 (HNSCC) | Tipifarnib + Alpelisib | Increased | G1 phase | [2] |

dot digraph "Biological_Evaluation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Experimental Workflow for Biological Evaluation of Tipifarnib", width=7.6, height=5, dpi=100]; node [fontname="Arial", fontsize=10, shape=box, style="filled,rounded", penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];

// Nodes start [label="Start:\nthis compound", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; assay1 [label="Farnesyltransferase\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay2 [label="Cell Proliferation\nAssay (e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay3 [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay4 [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result1 [label="Determine IC₅₀ for FTase", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; result2 [label="Determine IC₅₀ for\nCell Growth Inhibition", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; result3 [label="Quantify Apoptotic\nCell Population", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; result4 [label="Analyze Cell Cycle\nPhase Distribution", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; conclusion [label="Conclusion:\nBiological Activity Profile\nof Tipifarnib", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> assay1; start -> assay2; start -> assay3; start -> assay4; assay1 -> result1; assay2 -> result2; assay3 -> result3; assay4 -> result4; result1 -> conclusion; result2 -> conclusion; result3 -> conclusion; result4 -> conclusion; } .dot

Conclusion

Tipifarnib represents a landmark in the development of targeted cancer therapies. Its journey from a broadly investigated compound to a precision medicine for genetically defined cancers underscores the importance of understanding the molecular drivers of malignancy. The chemical synthesis of this compound, while complex, is achievable through established organic chemistry principles. The biological evaluation of Tipifarnib relies on a suite of well-defined in vitro assays that have consistently demonstrated its potent and selective inhibition of farnesyltransferase and its downstream effects on cancer cell proliferation and survival. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the history, mechanism, synthesis, and evaluation of this important therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Microarray analysis reveals genetic pathways modulated by tipifarnib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Pharmacology of (Rac)-Tipifarnib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tipifarnib (formerly R115777) is a potent, selective, non-peptidomimetic, and orally bioavailable inhibitor of farnesyltransferase (FTase).[1][2] Initially developed to target RAS oncoproteins, its preclinical and clinical development has revealed a more nuanced mechanism of action, with profound activity in cancers harboring specific genetic alterations, most notably HRAS mutations.[3][4] This document provides an in-depth overview of the preclinical pharmacology of Tipifarnib, detailing its mechanism of action, in vitro and in vivo activities, affected signaling pathways, and the basis for rational combination therapies. Quantitative data are summarized in structured tables, key experimental methodologies are described, and core concepts are visualized through diagrams to offer a comprehensive resource for the scientific community.

Mechanism of Action: Farnesyltransferase Inhibition

The primary mechanism of action of Tipifarnib is the competitive inhibition of farnesyltransferase (FTase).[1] This zinc metalloenzyme catalyzes the post-translational attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of various cellular proteins.[5][6] This process, known as farnesylation, is critical for mediating protein-protein interactions and anchoring proteins to the cell membrane, a prerequisite for their proper function in signal transduction.[4][5]

Differential Effects on RAS Isoforms

While initially conceived as a pan-RAS inhibitor, the clinical inefficacy of farnesyltransferase inhibitors (FTIs) in KRAS- and NRAS-mutant tumors led to a key discovery.[3] Upon FTase inhibition, KRAS and NRAS can undergo alternative prenylation by a related enzyme, geranylgeranyltransferase I (GGTase I), which rescues their membrane localization and function.[3][5][7] In stark contrast, HRAS is not a substrate for GGTase I and is exclusively dependent on farnesylation for its activity.[3][8][9]

Therefore, Tipifarnib selectively prevents the membrane localization of HRAS, leading to its inactivation and the inhibition of downstream signaling.[7][10] This unique dependency makes tumors with activating HRAS mutations particularly vulnerable to Tipifarnib.[8][9]

Impact on Other Farnesylated Proteins

Beyond RAS, over 100 human proteins are farnesylated. The anti-tumor effects of Tipifarnib are likely derived from the disruption of multiple farnesylation-dependent signaling proteins.[1][11] These include proteins involved in cell proliferation, survival, and cytoskeletal organization, such as Rho-B, Rac, and lamin proteins.[11][12] Inhibition of farnesylation of the mTORC1 activator RHEB and certain RHO proteins has been shown to contribute to Tipifarnib's ability to prevent adaptive resistance to other targeted therapies.[13]

Preclinical In Vitro Activity

Tipifarnib has demonstrated potent anti-proliferative and cytotoxic effects across a range of tumor cell types in vitro, with particular sensitivity observed in cell lines harboring HRAS mutations.

Selective Cytotoxicity in HRAS-Mutant Cancer Cells

Studies in head and neck squamous cell carcinoma (HNSCC) and thyroid cancer have shown that Tipifarnib selectively inhibits the proliferation, survival, and spheroid formation of HRAS-mutant cells, while having minimal effect on HRAS wild-type cells.[8][9] For example, treatment of HRAS-mutant HNSCC cell lines UMSCC17B (Q61L) and ORL214 (G12C) with 200nM Tipifarnib for 48 hours effectively displaced HRAS from the membrane and inhibited proliferation.[8] In cutaneous T-cell lymphoma (CTCL) patient-derived cell lines, EC50 doses were in the low nanomolar range (7.5nM to 50nM), with no cytotoxic effect observed on normal donor CD4+ T-cells.[14]

Quantitative In Vitro Activity of Tipifarnib

| Cell Line | Cancer Type | HRAS Status | Assay | Endpoint | Value (nM) | Reference(s) |

| - | Enzyme Assay | N/A | FTase Inhibition (Lamin B) | IC50 | 0.86 | [2][15] |

| - | Enzyme Assay | N/A | FTase Inhibition (K-RasB) | IC50 | 7.9 | [2] |

| - | Enzyme Assay | N/A | FTase Inhibition | IC50 | 0.6 | [2] |

| HuT78 | CTCL | Not Specified | Cytotoxicity | EC50 | 7.5 | [14] |

| SeAx | CTCL | Not Specified | Cytotoxicity | EC50 | 50 | [14] |

| MCF-7 | Breast Cancer | Wild-Type | Proliferation (in presence of E2 + Tamoxifen) | IC50 | 50 | [2] |

| U937 | Leukemia | Not Specified | Apoptosis | - | >5000 | [2] |

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; CTCL: Cutaneous T-cell Lymphoma; E2: Estradiol.

Experimental Protocols: In Vitro Assays

Cell Viability/Proliferation Assay (SRB or 3D Spheroid):

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates (for 2D) or cultured in 3D hydrogels (for 3D spheroid assays).[8]

-

Treatment: Cells are treated with increasing concentrations of Tipifarnib (e.g., 0 to 1000 nM) or DMSO as a vehicle control.[8]

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours for 2D, up to 3 weeks for 3D).[8]

-

Quantification: For 2D assays, cells are fixed and stained with Sulforhodamine B (SRB). The absorbance is read to determine cell density. For 3D assays, viability is quantified using reagents like CellTiter-Glo.[8][16]

Western Blot Analysis for Protein Expression and Signaling:

-

Cell Lysis: Cells treated with Tipifarnib or control are harvested and lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA or similar assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total HRAS, pERK, total ERK, Cleaved Caspase-3).[8]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.[8]

Preclinical In Vivo Activity

Tipifarnib has demonstrated robust and consistent anti-tumor activity in multiple in vivo preclinical models, particularly those driven by HRAS mutations.

Tumor Regression in HRAS-Mutant Xenograft Models

In patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of HRAS-mutant HNSCC, oral administration of Tipifarnib induced significant tumor stasis or regression.[8][9] This effect was observed across six different HRAS-mutant xenografts, whereas no activity was seen in six HRAS wild-type PDX models.[8][9] The anti-tumor activity was associated with reduced cell proliferation (Ki67 staining), increased apoptosis (Cleaved Caspase-3 staining), and inhibition of the MAPK pathway (reduced pERK).[8] Similarly, in a mouse model of Hras-driven anaplastic thyroid cancer, Tipifarnib treatment caused sustained tumor regression and increased survival.[7]

Anti-Angiogenic Effects

A notable in vivo effect of Tipifarnib is the robust abrogation of neovascularization.[8][9] This anti-angiogenic activity appears to result from effects on both the tumor cells and endothelial cells.[8] In clear cell renal cell carcinoma (ccRCC) models, Tipifarnib enhanced the anti-angiogenic activity of the TKI axitinib, as shown by decreased expression of endothelial cell markers like VEGFR2 and CD31.[17]

Quantitative In Vivo Efficacy of Tipifarnib

| Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference(s) |

| UMSCC17B Xenograft | HNSCC (HRAS Q61L) | Tipifarnib | 60 mg/kg, BID | Significant tumor growth inhibition | [8][18] |

| ORL214 Xenograft | HNSCC (HRAS G12C) | Tipifarnib | 60 mg/kg, BID | Significant tumor growth inhibition | [8] |

| Hras;p53 mice | Thyroid Cancer | Tipifarnib | Not Specified | Sustained tumor regression, increased survival | [7] |

| IL-15 Transgenic Mice | CTCL | Tipifarnib | Not Specified | Significant decrease in gross lesion and histologic severity scores | [14] |

| CAL33 Xenograft | HNSCC (PIK3CA mut) | Tipifarnib + Alpelisib | 60 mg/kg BID (T) + 40 mg/kg QD (A) | Synergistic tumor regression | [18] |

| PDX Model | HNSCC (WT H-Ras) | Tipifarnib | Not Specified | Near-significant growth inhibition | [16] |

BID: Twice daily; QD: Once daily; T: Tipifarnib; A: Alpelisib.

Experimental Protocols: In Vivo Xenograft Study

-

Model Establishment: Human cancer cells (e.g., UMSCC17B) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[8] Alternatively, patient-derived tumor fragments are implanted (PDX models).[9]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Mice are randomized into treatment groups (e.g., vehicle control, Tipifarnib). Treatment is administered, typically via oral gavage, according to a defined schedule (e.g., 60 mg/kg twice daily).[18]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, including Western blotting for signaling proteins (pERK) and immunohistochemistry (IHC) for markers of proliferation (Ki67) and apoptosis (Cleaved Caspase-3).[8]

Core Signaling Pathways Modulated by Tipifarnib

Tipifarnib's anti-cancer effects are mediated through the modulation of critical oncogenic signaling pathways downstream of farnesylated proteins.

RAS-MAPK Pathway

As the canonical downstream effector pathway of RAS, the MAPK (mitogen-activated protein kinase) cascade is a primary target of Tipifarnib in HRAS-mutant cancers. By preventing HRAS activation, Tipifarnib leads to a dose-dependent reduction in the phosphorylation of ERK (pERK), a key downstream kinase in the pathway.[7][8] This inhibition blocks signals that promote cell proliferation and survival.[19]

PI3K/AKT/mTOR Pathway

There is significant crosstalk between the RAS-MAPK and PI3K/AKT/mTOR pathways.[20] Preclinical studies show that combining Tipifarnib with PI3Kα inhibitors (like Alpelisib) results in synergistic anti-tumor effects.[18] Tipifarnib prevents adaptive resistance to PI3Kα inhibition by blocking farnesylation-dependent feedback reactivation of mTORC1, partly through the inhibition of HRAS and RHEB.[13][18] This dual blockade leads to more potent and durable inhibition of tumor growth.[18]

Resistance and Compensatory Signaling

Adaptive resistance to Tipifarnib can occur through the reactivation of the RAS-MAPK pathway. This is often driven by the upstream activation of receptor tyrosine kinases (RTKs), primarily EGFR and FGFR1.[7] Furthermore, acquired resistance has been linked to new mutations in downstream signaling components, such as loss-of-function mutations in the RAS GTPase-activating protein NF1 or activating mutations in GNAS, which can reactivate the pathway independent of HRAS.[3][7]

Preclinical Pharmacokinetics

Tipifarnib is a high-permeability, low-solubility molecule that is rapidly absorbed after oral administration.[21] It is extensively metabolized in humans, primarily by hepatic N-glucuronidation and cytochrome P450 enzymes, particularly CYP3A4.[11][21] The drug is highly bound to plasma proteins (~99%), mostly to albumin.[11] In preclinical models, oral dosing of 60 mg/kg twice daily in mice achieves effective plasma concentrations for anti-tumor activity.[18]

Conclusion

The preclinical pharmacology of Tipifarnib defines it as a highly selective agent against cancers driven by HRAS mutations. Its mechanism of action, centered on the unique dependency of HRAS on farnesylation, provides a clear rationale for its use as a precision medicine.[8][9] In vitro and in vivo studies have consistently demonstrated its ability to inhibit proliferation, induce apoptosis, and cause tumor regression in HRAS-mutant models.[7][8] Furthermore, preclinical investigations into combination strategies, particularly with PI3K and MEK inhibitors, have illuminated rational therapeutic pairings to overcome resistance and enhance efficacy, paving the way for ongoing and future clinical trials.[7][18]

References

- 1. Clinical activity of tipifarnib in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. targetedonc.com [targetedonc.com]

- 4. What is Tipifarnib used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gutkindlab.org [gutkindlab.org]

- 10. researchgate.net [researchgate.net]

- 11. Population pharmacokinetics of tipifarnib in healthy subjects and adult cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ascopubs.org [ascopubs.org]

- 16. Tipifarnib enhances anti-EGFR activity of cetuximab in non-HRas mutated head and neck squamous cell carcinoma cancer (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. kuraoncology.com [kuraoncology.com]

- 18. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Tipifarnib physiologically‐based pharmacokinetic modeling to assess drug–drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Tipifarnib's Effect on Ras Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the farnesyltransferase inhibitor (FTI), (Rac)-Tipifarnib, and its specific effects on the Ras signaling pathways. It covers the mechanism of action, impact on downstream effectors, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Introduction: Targeting Ras Farnesylation

The Ras family of small GTPases (HRAS, KRAS, and NRAS) are pivotal signaling hubs that regulate fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Their activity is contingent upon a series of post-translational modifications that facilitate their localization to the inner leaflet of the plasma membrane, a critical step for engaging downstream effector proteins.[2][3][4]

The initial and rate-limiting step in this process is farnesylation, the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) moiety to a cysteine residue within the C-terminal CAAX motif of the Ras protein.[3][5] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1][2] In approximately 30% of human cancers, mutations in Ras genes lead to constitutively active proteins that drive uncontrolled cell growth.[2]

Tipifarnib (formerly R115777) is a potent and highly selective, nonpeptidomimetic inhibitor of FTase.[6][7] It was developed to disrupt Ras function by preventing its essential membrane anchoring.[4][8][9] While initially investigated as a broad anti-Ras agent, subsequent research revealed a unique dependency of the HRAS isoform on farnesylation. Unlike KRAS and NRAS, which can undergo alternative processing by geranylgeranyl transferase I (GGTase I) in the presence of FTase inhibition, HRAS relies exclusively on farnesylation for its function.[5][6][10] This renders tumors with activating HRAS mutations particularly susceptible to Tipifarnib, establishing it as a precision therapy for this molecularly defined subset of cancers.[6][7]

Core Mechanism of Action

Tipifarnib functions by specifically blocking the catalytic activity of the FTase enzyme. This prevents the transfer of the farnesyl group from FPP to the Ras protein, leading to an accumulation of unprocessed, cytosolic Ras.[6][11] Unable to anchor to the plasma membrane, Ras cannot be activated by upstream signals or engage its downstream effectors, effectively abrogating its oncogenic signaling output.[6][8]

The selective efficacy of Tipifarnib in HRAS-mutant cancers stems from this isoform's unique biology. The failure of alternative prenylation pathways to compensate for FTase inhibition in HRAS means that Tipifarnib treatment effectively displaces both mutant and wild-type HRAS from the cell membrane, leading to a targeted inhibition of proliferation and survival specifically in HRAS-mutant cells.[6][7]

Impact on Downstream Ras Signaling Pathways

Active, membrane-bound Ras proteins transduce extracellular signals to intracellular pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades, which are central to cell growth and survival.[2][6]

By preventing HRAS membrane localization, Tipifarnib leads to a significant reduction in MAPK pathway signaling.[6][7][11] This is observed through decreased phosphorylation of key pathway components like MEK and ERK in HRAS-mutant cancer cells upon treatment.[6]

Tipifarnib's effect extends to the PI3K-AKT-mTOR pathway, although the mechanism can be more complex. Besides inhibiting the canonical Ras-PI3K link, Tipifarnib also blocks the farnesylation of other proteins, such as RHEB, a direct activator of the mTORC1 complex.[12][13] However, studies have shown that prolonged treatment with Tipifarnib can sometimes lead to a compensatory feedback activation of the PI3K-AKT pathway, a potential mechanism of resistance.[12][14][15][16] This feedback involves the reactivation of AKT and mTOR signaling, which can blunt the drug's overall efficacy and provides a strong rationale for combination therapies.[15][16]

Quantitative Efficacy Data

The efficacy of Tipifarnib has been quantified in both preclinical models and clinical trials, demonstrating selective activity against tumors harboring HRAS mutations.

Table 1: Preclinical Activity of Tipifarnib in HNSCC Cell Lines

This table summarizes the in vitro effects of Tipifarnib on Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.

| Cell Line | HRAS Status | Tipifarnib Concentration | Effect | Reference |

| UMSCC17B | Mutant | 200 nM | Inhibition of proliferation and survival | [6] |

| ORL214 | Mutant | 200 nM | Inhibition of proliferation and survival | [6] |

| CAL27 | Wild Type | 200 nM | No significant effect on proliferation | [6] |

| Multiple | Mutant | 200 nM | Abolished HRAS prenylation shift (Western Blot) | [6] |

| Multiple | Mutant | 200 nM | Reduction of pMEK/MEK and pERK/ERK signaling | [6] |

| HN30 | Mutant | 200 nM | Upregulation of EMT markers (E-cadherin, vimentin) | [12] |

Table 2: Clinical Efficacy of Tipifarnib in Recurrent/Metastatic HRAS-Mutant HNSCC

This table presents key results from Phase II clinical trials (KO-TIP-001/AIM-HN) of Tipifarnib in patients with HRAS-mutant HNSCC. Efficacy is notably enriched in patients with a high mutant HRAS variant allele frequency (VAF).[17][18]

| Patient Cohort | Endpoint | Result | 95% Confidence Interval | Reference |

| HNSCC (High VAF ≥20%) | Objective Response Rate (ORR) | 55% | 31.5% to 76.9% | [17] |

| HNSCC (High VAF, Evaluable) | Objective Response Rate (ORR) | 53% | - | [18] |

| HNSCC (High VAF) | Median Progression-Free Survival (PFS) | 5.6 months | 3.6 to 16.4 months | [17] |

| HNSCC (High VAF) | Median Overall Survival (OS) | 15.4 months | 7.0 to 29.7 months | [9][17] |

| AIM-HN (mITT, High VAF) | ORR (Investigator Assessed) | 32% | 0.18 to 0.48 | |

| AIM-HN (mITT, High VAF) | Median Duration of Response | 14.6 months | - | |

| AIM-HN (mITT, High VAF) | Median PFS | 5.9 months | 3.5 to 7.2 months |

Experimental Protocols

Reproducing the findings related to Tipifarnib's activity requires specific molecular and cellular biology techniques.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in protein levels and phosphorylation status (activation) of key signaling molecules.[6]

1. Cell Lysis and Protein Quantification:

-

Culture HNSCC cells (e.g., UMSCC17B, CAL27) in 6-well plates.

-

Treat cells with Tipifarnib (e.g., 200 nM) or DMSO (vehicle control) for a specified time (e.g., 48 hours).[6]

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

2. Gel Electrophoresis and Transfer:

-

Denature 20-30 µg of protein lysate by boiling in SDS sample buffer.

-

Separate proteins by size on a 10-18% SDS-PAGE gel (an 18% gel is effective for resolving prenylation-induced mobility shifts in HRAS).[6][19]

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[19]

3. Antibody Incubation and Detection:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-HRAS) overnight at 4°C.[19]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay

This assay quantifies the effect of Tipifarnib on cell proliferation and cytotoxicity.

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of Tipifarnib to determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]

2. Incubation and Measurement:

-

Incubate the plate for a defined period (e.g., 72 or 96 hours).[20]

-

Measure cell viability using a commercial kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Read the signal (luminescence or fluorescence) on a plate reader.

3. Data Analysis:

-

Normalize the data to vehicle-treated control cells.

-

Calculate IC50 values by fitting the dose-response data to a nonlinear regression curve using software like GraphPad Prism.[20]

In Vitro Farnesyltransferase (FTase) Activity Assay

This biochemical assay directly measures the enzymatic activity of FTase and its inhibition by Tipifarnib.[21]

1. Assay Principle:

-

These assays typically use a purified FTase enzyme, a farnesyl donor ([3H]-labeled FPP or a fluorescent analog), and a farnesyl acceptor substrate (e.g., a peptide with a CAAX motif like N-Dansyl-GCVLS or recombinant H-Ras protein).[21][22]

2. Reaction Setup:

-

In a microplate, combine the assay buffer, the farnesyl acceptor substrate, and varying concentrations of Tipifarnib.

-

Initiate the reaction by adding purified FTase enzyme and the farnesyl donor.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).[23][24]

3. Detection and Quantification:

-

Radiometric Method: If using [3H]FPP, the reaction is stopped, and the [3H]-farnesylated peptide is captured on a filter, and radioactivity is measured using a scintillation counter.[21]

-

Fluorescence Method: If using a fluorescent peptide substrate (e.g., dansylated), the farnesylation of the peptide changes its fluorescence properties, which can be measured continuously on a fluorescence plate reader (e.g., λex/em = 340/550 nm).[22][23]

4. Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the IC50 of Tipifarnib by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

This compound is a targeted anticancer agent that functions as a highly selective inhibitor of farnesyltransferase. Its mechanism of action is centered on preventing the essential membrane localization of proteins, most notably HRAS. This blockade disrupts downstream oncogenic signaling, particularly through the MAPK pathway, leading to potent and selective antitumor activity in cancers driven by HRAS mutations.[6][7][11] Quantitative preclinical and clinical data have validated this approach, establishing Tipifarnib as an effective precision therapy for patients with HRAS-mutant HNSCC.[17] Understanding the underlying signaling networks and potential resistance mechanisms, such as the compensatory activation of the PI3K-AKT pathway, is critical for optimizing its clinical use and developing rational combination strategies to further improve patient outcomes.[15][16]

References

- 1. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. targetedonc.com [targetedonc.com]

- 6. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is Tipifarnib used for? [synapse.patsnap.com]

- 9. news.cancerconnect.com [news.cancerconnect.com]

- 10. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Concurrent Inhibition of ERK and Farnesyltransferase Suppresses the Growth of HRAS Mutant Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Undergraduate Honors Thesis | Mechanisms of resistance to targeted therapeutics in HRAS-mutant head and neck squamous cell carcinoma | ID: fn1076629 | Carolina Digital Repository [cdr.lib.unc.edu]

- 15. Evolutionary dynamics of tipifarnib in HRAS mutated head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacr.org [aacr.org]

- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 20. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. bioassaysys.com [bioassaysys.com]

- 24. bioassaysys.com [bioassaysys.com]

Delving into the Core: A Technical Guide to the Structure-Activity Relationship of (Rac)-Tipifarnib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tipifarnib, a potent, non-peptidomimetic inhibitor of farnesyltransferase (FTase), has been a subject of extensive research in oncology. Its mechanism of action, centered on the inhibition of post-translational farnesylation of key signaling proteins, most notably HRAS, has paved the way for targeted cancer therapies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (Rac)-Tipifarnib, detailing the molecular interactions governing its inhibitory activity. We present a compilation of quantitative data on Tipifarnib analogs, outline detailed experimental protocols for assessing inhibitor potency and cellular effects, and visualize the intricate signaling pathways modulated by this class of compounds. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel farnesyltransferase inhibitors.

Introduction

The Ras family of small GTPases (HRAS, KRAS, and NRAS) are critical regulators of cellular proliferation, differentiation, and survival. Their aberrant activation, often through mutation, is a hallmark of many human cancers. For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most crucial of which is the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal CaaX box. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1]

Tipifarnib (formerly R115777) was developed as a competitive inhibitor of FTase, targeting the CaaX binding site.[1] By preventing the farnesylation of Ras, Tipifarnib disrupts its localization to the plasma membrane, thereby abrogating its downstream signaling functions.[2] While all Ras isoforms are substrates for FTase, HRAS is uniquely dependent on this modification, making tumors with HRAS mutations particularly susceptible to Tipifarnib.[3] This guide focuses on the racemic form of Tipifarnib, exploring the chemical features that contribute to its biological activity and providing the necessary technical details for its study.

Mechanism of Action and Signaling Pathways

Tipifarnib's primary mechanism of action is the potent and selective inhibition of farnesyltransferase.[4] This inhibition prevents the farnesylation of a multitude of proteins, with the most well-characterized therapeutic target being the HRAS oncoprotein. The prevention of HRAS farnesylation leads to its mislocalization from the cell membrane, rendering it inactive and unable to engage downstream effector pathways.[3]

The Ras-MAPK Signaling Pathway

The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that is frequently dysregulated in cancer. Tipifarnib's inhibition of HRAS farnesylation directly impacts this pathway.

PI3K/AKT/mTOR Pathway and Resistance

While the Ras-MAPK pathway is a primary target, the PI3K/AKT/mTOR pathway has been implicated in resistance to Tipifarnib. In some contexts, inhibition of farnesyltransferase can lead to the activation of the PI3K/AKT pathway, providing a survival signal to cancer cells.

Structure-Activity Relationship of this compound

The core structure of Tipifarnib is a quinolinone scaffold, which serves as a rigid backbone for the presentation of key pharmacophoric elements. The SAR of Tipifarnib and its analogs reveals critical insights into the molecular determinants of FTase inhibition.

Key Structural Features

The binding of Tipifarnib to the active site of farnesyltransferase is a complex interplay of hydrophobic and electrostatic interactions. The key structural features contributing to its high affinity are:

-

Imidazole Ring: The imidazole moiety is crucial for coordinating with the catalytic zinc ion in the FTase active site. This interaction is a cornerstone of the inhibitory mechanism.

-

Quinolone Core: This bicyclic system provides a rigid scaffold that correctly orients the other functional groups for optimal binding.

-

Chlorophenyl Groups: The two chlorophenyl rings occupy hydrophobic pockets within the enzyme's active site, contributing significantly to the binding affinity. The relative orientation of these rings is important for activity.

Quantitative SAR Data

| Compound/Analog Description | Modification | FTase Inhibition IC50 (nM) | Reference |

| Tipifarnib (R115777) | - | 0.6 - 7.9 | [4] |

| Analog 4d | Transposition of the D-ring to the imidazole and modification of the 2-quinolone | More potent than Tipifarnib (exact value not specified, stated as "4 times more active") | [5] |

| Quinolone/Pyridone Analogs | Replacement of 2-quinolone with 4-quinolones and pyridones | Novel series of potent inhibitors (specific IC50s not provided in abstract) | |

| Tetrahydroquinoline-based inhibitors | Replacement of quinolinone with tetrahydroquinoline | Nanomolar to sub-nanomolar activity (e.g., BMS-316810, 0.7 nM) | [6] |

Note: The IC50 values can vary depending on the specific assay conditions and the peptide substrate used (e.g., lamin B vs. K-RasB).[4]

The available data, though not exhaustive for a direct series of Tipifarnib analogs, indicates that modifications to the quinolinone core and the positioning of the aromatic rings can significantly impact inhibitory potency. The development of achiral analogs and the replacement of the quinolone with other heterocyclic systems have yielded compounds with comparable or even enhanced activity.[5]

Experimental Protocols

The evaluation of farnesyltransferase inhibitors requires a suite of in vitro and cell-based assays. The following are detailed protocols for key experiments in the study of Tipifarnib and its analogs.

Farnesyltransferase Inhibition Assay (Fluorimetric)

This assay quantitatively measures the inhibition of farnesyltransferase activity.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The farnesylated product exhibits a change in fluorescence that can be monitored.[7][8]

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)

-

Tipifarnib or analog dissolved in DMSO

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)

Procedure:

-

Prepare a serial dilution of Tipifarnib or test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In each well of the microplate, add the test compound solution. Include wells with DMSO only as a negative control and wells without enzyme as a background control.

-

Add farnesyltransferase to all wells except the background controls.

-

Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate wavelengths.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTS/MTT)

This assay determines the effect of Tipifarnib on the viability and proliferation of cancer cell lines.

Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HRAS-mutant and wild-type)

-

Complete cell culture medium

-

Tipifarnib or analog dissolved in DMSO

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

96-well cell culture plates

-

Spectrophotometer (absorbance at ~490 nm for MTS, ~570 nm for MTT)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Tipifarnib or test compounds in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Add the MTS or MTT reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of MAPK Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the MAPK signaling cascade, such as ERK, to confirm the on-target effect of Tipifarnib.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.

Materials:

-

Cancer cell lines

-

Tipifarnib

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells to ~70-80% confluency and treat with Tipifarnib or vehicle (DMSO) for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).

Conclusion

The structure-activity relationship of this compound is a testament to the power of rational drug design in targeting oncogenic pathways. The quinolinone scaffold, decorated with an imidazole ring and two chlorophenyl groups, provides a high-affinity inhibitor of farnesyltransferase. While the core SAR is established, the exploration of novel heterocyclic cores and modifications to the peripheral groups continues to be a fruitful area of research for developing next-generation FTase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such novel compounds. A thorough understanding of the SAR and the underlying signaling pathways is paramount for the successful clinical translation of farnesyltransferase inhibitors in the era of precision medicine.

References

- 1. lgdrc.tbzmed.ac.ir [lgdrc.tbzmed.ac.ir]

- 2. selleckchem.com [selleckchem.com]

- 3. Design, synthesis, and activity of achiral analogs of 2-quinolones and indoles as non-thiol farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and activity of 4-quinolone and pyridone compounds as nonthiol-containing farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study to improve cytotoxicity and selectivity of lonafarnib against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo and In Vitro Targets of (Rac)-Tipifarnib

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tipifarnib (formerly known as R115777) is a potent, orally bioavailable, and specific non-peptidomimetic inhibitor of farnesyltransferase (FTase).[1] Initially developed to target the Ras signaling pathway, its mechanism of action is now understood to be more complex, involving a variety of farnesylated proteins that play critical roles in cell signaling, proliferation, and survival.[2] This technical guide provides a comprehensive overview of the in vivo and in vitro targets of Tipifarnib, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and drug development efforts.

Core Mechanism of Action: Farnesyltransferase Inhibition

The primary molecular target of Tipifarnib is farnesyltransferase, a zinc-dependent metalloenzyme responsible for catalyzing the post-translational addition of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a CaaX motif at the C-terminus of substrate proteins.[3][4] This process, known as farnesylation, is a type of prenylation that increases the hydrophobicity of the target protein, facilitating its anchoring to cellular membranes, which is essential for its proper localization and function.[3] Tipifarnib acts as a competitive inhibitor of FTase, preventing the farnesylation of its protein substrates and thereby disrupting their downstream signaling functions.[1][2]

In Vitro Targets and Cellular Effects

In a laboratory setting, Tipifarnib has demonstrated potent and selective activity against farnesyltransferase and has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Direct Enzymatic Inhibition

Tipifarnib is a highly potent inhibitor of farnesyltransferase, with low nanomolar efficacy. The inhibitory concentration (IC50) varies depending on the specific FTase substrate being investigated.

| Assay Type | Substrate | IC50 (nM) | Reference |

| Farnesyltransferase Inhibition | Purified FTase | 0.6 | [5] |

| Farnesyltransferase Inhibition | Lamin B peptide | 0.86 | [5] |

| Farnesyltransferase Inhibition | K-RasB peptide | 7.9 | [5] |

Cellular Activity

The anti-proliferative effects of Tipifarnib are particularly pronounced in cell lines harboring mutations that render them dependent on farnesylation for oncogenic signaling.

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | <100 (sensitive) | [6] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | NOTCH1 | <100 (sensitive) | [6] |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | - | <100 (sensitive) | [6] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | - | <0.5 µM (P-gp inhibition) | [7] |

| U937 | Histiocytic Lymphoma | - | Induces apoptosis | [5] |

| MKN45 | Gastric Cancer | HIF-1α positive | Growth inhibition at 300 nM | [8] |

| KATOIII | Gastric Cancer | HIF-1α positive | Growth inhibition at 300 nM | [8] |

Note: A study of 25 T-cell leukemia/lymphoma cell lines found that 60% were sensitive to Tipifarnib with IC50 values below 100 nM after 96 hours of treatment.[6]

In Vivo Targets and Clinical Efficacy

The clinical development of Tipifarnib has focused on malignancies that are driven by farnesylation-dependent oncoproteins, most notably HRAS-mutant solid tumors and certain hematological malignancies.

HRAS-Mutant Solid Tumors

Unlike KRAS and NRAS, which can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) in the presence of FTase inhibitors, HRAS is exclusively dependent on farnesylation for its membrane localization and activation.[7] This makes HRAS-mutant tumors particularly susceptible to Tipifarnib.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Clinical trials have demonstrated significant and durable responses to Tipifarnib in patients with recurrent or metastatic HRAS-mutant HNSCC, particularly those with a high mutant allele frequency.

| Clinical Trial | Patient Population | Metric | Value | Reference |

| Phase II (KO-TIP-001) | R/M HRAS-mutant HNSCC (VAF ≥20%) | Objective Response Rate (ORR) | 55% (11/20) | [9] |

| Median Progression-Free Survival (PFS) | 5.6 months | [9] | ||

| Median Overall Survival (OS) | 15.4 months | [9][10] | ||

| Phase II (RUN-HN) | R/M HRAS-mutant HNSCC | Objective Response Rate (ORR) | 50% (9/18) | [11] |

| Median Progression-Free Survival (PFS) | 5.9 months | [11] | ||

| Median Overall Survival (OS) | 15.4 months | [11] |

Other HRAS-Mutant Solid Tumors

Tipifarnib has also been investigated in other solid tumors with HRAS mutations.

| Cancer Type | Metric | Value | Reference |

| Salivary Gland Cancer | Disease Control Rate | 58% (stable disease) | [12] |

| Median Progression-Free Survival (PFS) | 7.0 months | [12] | |

| Median Overall Survival (OS) | 18.0 months | [12] | |

| Urothelial Carcinoma | Objective Response Rate (ORR) | 24% | [11] |

| Median Progression-Free Survival (PFS) | 4.7 months | [11] | |

| Median Overall Survival (OS) | 6.1 months | [11] |

Hematological Malignancies

Tipifarnib has shown clinical activity in a range of hematological malignancies, with its efficacy often linked to biomarkers beyond RAS mutations, such as high expression of the chemokine CXCL12.

Peripheral T-Cell Lymphoma (PTCL)

| Clinical Trial | Patient Population | Metric | Value | Reference |

| Phase II (NCT02464228) | Relapsed/Refractory PTCL (all subtypes) | Objective Response Rate (ORR) | 39.7% | [13] |

| Median Duration of Response (DOR) | 3.7 months | [13] | ||

| Median Progression-Free Survival (PFS) | 3.5 months | [13] | ||

| Relapsed/Refractory Angioimmunoblastic T-Cell Lymphoma (AITL) | Objective Response Rate (ORR) | 56.3% | [13] | |

| Median Duration of Response (DOR) | 7.8 months | [13] | ||

| Median Progression-Free Survival (PFS) | 3.6 months | [13] |

Myeloid Malignancies

| Malignancy | Patient Population | Metric | Value | Reference |

| Acute Myeloid Leukemia (AML) | Poor-risk, previously untreated elderly | Complete Remission (CR) | 14% | [13] |

| Overall Response Rate (ORR) | 23% | [13] | ||

| Chronic Myelomonocytic Leukemia (CMML) | RAS wild-type | Objective Response Rate (ORR) | 33% | [14] |

| Myelodysplastic Syndromes (MDS) | - | Evidence of single-agent activity reported | - | [2] |

Key Signaling Pathways Targeted by Tipifarnib

By inhibiting farnesyltransferase, Tipifarnib disrupts multiple downstream signaling pathways critical for cancer cell growth and survival.

Ras-Raf-MEK-ERK (MAPK) Pathway

The Ras proteins (HRAS, KRAS, NRAS) are small GTPases that, when activated, initiate a cascade of protein phosphorylations, including Raf, MEK, and ERK, which ultimately leads to the transcription of genes involved in cell proliferation and survival. Farnesylation is a prerequisite for Ras localization to the plasma membrane, where it becomes activated. Tipifarnib's inhibition of HRAS farnesylation effectively blocks this pathway in HRAS-dependent tumors.[15]

Caption: Tipifarnib inhibits the Ras-MAPK signaling pathway.

PI3K/Akt/mTOR Pathway

Rheb (Ras homolog enriched in brain) is another small GTPase that is a critical activator of the mTORC1 complex, a master regulator of cell growth and metabolism.[8] Farnesylation of Rheb is essential for its localization to endomembranes and its ability to activate mTORC1.[8] By inhibiting Rheb farnesylation, Tipifarnib can suppress mTOR signaling.[8]

Caption: Tipifarnib's impact on the mTOR signaling pathway.

CXCL12/CXCR4 Pathway

The chemokine CXCL12 and its receptor CXCR4 play a crucial role in tumor progression, metastasis, and the tumor microenvironment.[16] High expression of CXCL12 has been associated with clinical benefit from Tipifarnib in some hematological malignancies.[16] The mechanism is thought to involve the farnesylation of proteins downstream of CXCR4 signaling, such as HRAS, as well as farnesylated proteins that may regulate CXCL12 expression itself, like RHOE and PRICKLE2.[16][17]

Caption: Tipifarnib's modulation of the CXCL12/CXCR4 axis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of Tipifarnib.

Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

This in vitro assay measures the ability of a compound to inhibit the transfer of a radiolabeled farnesyl group to a biotinylated peptide substrate.

Caption: Workflow for an in vitro farnesyltransferase assay.

Protocol:

-

Reaction Mixture Preparation: In a microplate, combine purified recombinant farnesyltransferase, a biotinylated peptide substrate (e.g., based on the C-terminus of a known farnesylated protein), and [3H]-farnesyl pyrophosphate.

-

Compound Addition: Add varying concentrations of Tipifarnib or a vehicle control (e.g., DMSO) to the reaction wells.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to occur.

-

Assay Termination and Bead Addition: Stop the reaction and add streptavidin-coated scintillation proximity assay (SPA) beads.

-

Bead Incubation: Incubate the plate to allow the biotinylated peptide (now potentially radiolabeled) to bind to the streptavidin-coated beads.

-

Measurement: Measure the radioactivity in each well using a scintillation counter. When the [3H]-farnesyl group is transferred to the biotinylated peptide, it is brought into close proximity to the scintillant in the SPA beads, generating a light signal.

-

Data Analysis: Calculate the percent inhibition of farnesyltransferase activity at each Tipifarnib concentration and determine the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay assesses the metabolic activity of cells as a measure of cell viability and proliferation following treatment with Tipifarnib.

Caption: A typical workflow for a cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Tipifarnib, including a vehicle control.

-

Incubation: Incubate the cells for a specified duration, typically 72 to 96 hours.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Formazan Formation: Incubate the plate for 1-4 hours to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the insoluble formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of Tipifarnib for the specific cell line.

Western Blot for Farnesylation Status

This technique is used to detect the inhibition of farnesylation of specific proteins, such as HRAS or the biomarker HDJ-2. Unprocessed, non-farnesylated proteins exhibit a slight upward shift in their migration on an SDS-PAGE gel compared to their farnesylated counterparts.

Caption: Standard workflow for Western blot analysis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with Tipifarnib (e.g., 200 nM for 48 hours for HNSCC cells) or a vehicle control.[15] Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A high percentage gel (e.g., 18%) may be required to resolve the small molecular weight shift between farnesylated and unfarnesylated proteins.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HRAS or anti-HDJ-2).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Compare the band patterns between the treated and untreated samples. A visible upper band or an increase in the intensity of the upper band in the Tipifarnib-treated samples indicates the accumulation of the unprocessed, unfarnesylated protein.

Conclusion

This compound is a targeted therapeutic with a well-defined primary mechanism of action: the inhibition of farnesyltransferase. This leads to the disruption of multiple downstream signaling pathways that are critical for the proliferation and survival of cancer cells. The in vitro and in vivo data strongly support its activity against tumors harboring HRAS mutations and certain hematological malignancies. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of Tipifarnib and to develop novel strategies for its clinical application. The continued investigation into the full spectrum of farnesylated proteins affected by Tipifarnib will undoubtedly uncover new insights into its anti-cancer effects and may reveal novel biomarkers to guide patient selection.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. Phase II Study of Tipifarnib in Squamous Head and Neck Cancer With HRAS Mutations [clin.larvol.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Kura Oncology Reports Positive Phase 2 Study of Tipifarnib in Chronic Myelomonocytic Leukemia | Kura Oncology, Inc. [ir.kuraoncology.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Clinical Trial: NCT02383927 - My Cancer Genome [mycancergenome.org]

- 14. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]

- 15. researchgate.net [researchgate.net]

- 16. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Tipifarnib: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract